4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide
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Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the condensation of benzylamine with 2-bromoethyl benzyl sulfide, followed by cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone intermediate with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(benzylsulfanyl)ethyl]benzamide is unique due to its dual functional groups (thiazolidinone and benzamide), which contribute to its diverse biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H26N2O2S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide |
InChI |
InChI=1S/C26H26N2O2S2/c29-24-19-32-26(28(24)17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)25(30)27-15-16-31-18-21-9-5-2-6-10-21/h1-14,26H,15-19H2,(H,27,30) |
InChI Key |
NWWFZLKJMMYAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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